molecular formula C16H15NO3S B8809507 2-(3,4,5-Trimethoxyphenyl)-1,3-benzothiazole

2-(3,4,5-Trimethoxyphenyl)-1,3-benzothiazole

Cat. No. B8809507
M. Wt: 301.4 g/mol
InChI Key: OWRCNKRRSJRMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4,5-Trimethoxyphenyl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4,5-Trimethoxyphenyl)-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4,5-Trimethoxyphenyl)-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole

InChI

InChI=1S/C16H15NO3S/c1-18-12-8-10(9-13(19-2)15(12)20-3)16-17-11-6-4-5-7-14(11)21-16/h4-9H,1-3H3

InChI Key

OWRCNKRRSJRMCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,4,5-trimethoxybenzaldehyde (19.7 g, 0.1 mol), 2-aminobenzenethiol (11.2 cm3, 0.105 mol) and dimethylsulfoxide acid (75 cm3) was heated under reflux for 24 hours. The cooled solution was added to water and extracted into ethyl acetate (3×50 cm3). The combined organic layers were dried (MgSO4), filtered and the filtrate evaporated down under reduced pressure. The solid residue was recrystallised from ethyl acetate to give 25.5 g (85.0%) of the desired product, mpt. 135° C.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

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